Product packaging for 5-Bromo-N-methyl-2-thiophenecarboxamide(Cat. No.:CAS No. 98453-26-0)

5-Bromo-N-methyl-2-thiophenecarboxamide

Cat. No.: B1342977
CAS No.: 98453-26-0
M. Wt: 220.09 g/mol
InChI Key: AACIFRQMXAAYAM-UHFFFAOYSA-N
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Description

5-Bromo-N-methyl-2-thiophenecarboxamide (CAS 98453-26-0) is a brominated thiophene derivative with the molecular formula C 6 H 6 BrNOS and a molecular weight of 220.09 . This compound is characterized by a density of 1.625 g/cm³, a predicted boiling point of 323.469°C at 760 mmHg, and a flash point of 149.429°C . As a member of the thiophene carboxamide family, it serves as a valuable chemical scaffold in medicinal chemistry and drug discovery . Thiophene-based compounds are of significant interest in pharmaceutical research, particularly for their versatile pharmacological properties . The bromine atom on the thiophene ring offers a reactive site for further chemical modifications, such as Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of more complex molecules for biological evaluation . Recent scientific investigations into analogous brominated thiophene carboxamides have demonstrated promising antiproliferative activities against various cancer cell lines, suggesting their potential as candidates for developing novel anticancer agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6BrNOS B1342977 5-Bromo-N-methyl-2-thiophenecarboxamide CAS No. 98453-26-0

Properties

IUPAC Name

5-bromo-N-methylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNOS/c1-8-6(9)4-2-3-5(7)10-4/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AACIFRQMXAAYAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30618117
Record name 5-Bromo-N-methylthiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98453-26-0
Record name 5-Bromo-N-methylthiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-N-methyl-2-thiophenecarboxamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-methyl-2-thiophenecarboxamide typically involves the bromination of N-methyl-2-thiophenecarboxamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-methyl-2-thiophenecarboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carbonyl group in the carboxamide can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include N-methyl-2-thiophenecarboxamide derivatives with different substituents replacing the bromine atom.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include amines and alcohols derived from the reduction of the carboxamide group.

Scientific Research Applications

5-Bromo-N-methyl-2-thiophenecarboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe or ligand in biochemical assays to study enzyme interactions and protein binding.

    Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 5-Bromo-N-methyl-2-thiophenecarboxamide depends on its specific application. In biochemical assays, it may interact with enzymes or proteins through hydrogen bonding, hydrophobic interactions, or covalent bonding. The bromine atom and the thiophene ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations on the Amide Nitrogen

The nature of the amide nitrogen substituent significantly influences solubility, steric bulk, and electronic interactions. Key examples include:

Compound Name Amide Nitrogen Substituent Molecular Formula Molecular Weight CAS Number
5-Bromo-N-(5-methyl-1,2-oxazol-3-yl)-2-thiophenecarboxamide 5-Methylisoxazol-3-yl (heterocyclic) C₉H₇BrN₂O₂S 287.13 477546-49-9
5-Bromo-N-cyclobutyl-4-methylthiophene-2-carboxamide Cyclobutyl (aliphatic) C₁₀H₁₃BrNOS 275.19 Not available
5-Bromo-4-methyl-N-(2-methylpropyl)thiophene-2-carboxamide 2-Methylpropyl (branched alkyl) C₁₀H₁₄BrNOS 276.20 1541085-77-1
5-Bromo-N,N-diethyl-4-methylthiophene-2-carboxamide Diethyl (alkyl) C₁₀H₁₄BrNOS 276.20 1508479-46-6

Key Observations:

  • Diethyl groups () provide electron-donating effects, which could modulate the carboxamide’s reactivity.

Substituent Variations on the Thiophene Ring

Substituents on the thiophene ring alter electronic density and steric profiles:

Compound Name Thiophene Substituent(s) Bromine Position Additional Ring Modifications
5-Bromo-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-thiophenecarboxamide 5-Bromo 2-position Fused benzothiophene with cyano and methyl groups
5-Bromo-4-methyl-N-(2-methylpropyl)thiophene-2-carboxamide 4-Methyl, 5-Bromo 2-position Methyl at 4-position
5-Bromo-N-[(2-methoxyphenyl)carbamothioyl]-2-furamide 5-Bromo (furan analog) 2-position Methoxyphenyl thiourea moiety

Key Observations:

  • 4-Methyl substitution () on the thiophene ring increases steric bulk and may stabilize the ring against electrophilic attack.
  • Furan analogs () replace sulfur with oxygen, altering electronic properties and solubility.

Molecular Weight and Physicochemical Implications

Compounds with higher molecular weights (e.g., 287.13 g/mol for ) often exhibit reduced solubility compared to lighter analogs (e.g., 275.19 g/mol for ). The presence of polar groups (e.g., cyano in or methoxy in ) can mitigate this by introducing hydrogen-bonding capacity.

Biological Activity

5-Bromo-N-methyl-2-thiophenecarboxamide (CAS No. 98453-26-0) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, presenting detailed findings from various studies, including data tables and case studies.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a bromine atom and a carboxamide group. Its chemical structure can be represented as follows:

C8H8BrN1O1S1\text{C}_8\text{H}_8\text{BrN}_1\text{O}_1\text{S}_1

Key Properties

PropertyValue
Molecular Weight232.12 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against common pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The results demonstrate that the compound has potential as an antimicrobial agent, particularly against Staphylococcus aureus, which is known for its resistance to many antibiotics .

Anticancer Activity

This compound has also been investigated for its anticancer properties. It has shown promising results in inhibiting the proliferation of cancer cell lines.

Case Study: Anticancer Efficacy

In a recent study, the compound was tested against several cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast)15.0 ± 1.2
A-549 (Lung)20.5 ± 2.3
HeLa (Cervical)18.0 ± 1.8

The IC50 values indicate that this compound exhibits moderate cytotoxicity against these cancer cell lines, suggesting potential for further development as an anticancer therapeutic .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes critical for microbial growth and cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Disruption of Cellular Metabolism : By interfering with metabolic pathways, it may reduce energy production in both bacteria and cancer cells.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:

  • Absorption : The compound is well absorbed when administered orally.
  • Distribution : It shows good tissue distribution, with higher concentrations found in liver and kidney tissues.
  • Metabolism : Primarily metabolized by cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.
  • Excretion : Excreted mainly via urine.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 5-Bromo-N-methyl-2-thiophenecarboxamide, and how can reaction conditions be optimized for higher yields?

  • Methodology :

  • Amide Coupling : React 5-bromo-2-thiophenecarbonyl chloride with methylamine in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane. Monitor reaction progress via TLC.
  • Optimization : Adjust stoichiometric ratios (e.g., 1.2 equivalents of methylamine), use catalysts like DMAP, and maintain low temperatures (0–5°C) to minimize side reactions.
  • Purification : Employ column chromatography with ethyl acetate/hexane gradients or recrystallization from ethanol.
  • Reference : Analogous synthesis methods for bromothiophene carboxamides (e.g., 75% yield achieved via Method B in nitazoxanide-based analogues) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?

  • Key Techniques :

  • ¹H/¹³C NMR : Look for the methylamide proton (~2.8–3.2 ppm) and carbonyl carbon (~162–165 ppm). Thiophene ring protons appear as doublets (J ≈ 4 Hz) in aromatic regions.
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm.
  • IR : Identify amide C=O stretches (~1650–1680 cm⁻¹) and N-H bends (~1550 cm⁻¹).
    • Validation : Compare with literature data for structurally similar bromothiophene carboxamides .

Q. How should this compound be stored to ensure long-term stability?

  • Recommendations :

  • Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis or oxidation.
  • Avoid exposure to moisture and light. Stability tests via periodic HPLC analysis can confirm integrity.
    • Reference : Storage protocols for brominated thiophene derivatives (e.g., 2-bromothiophenol stored below –20°C) .

Advanced Research Questions

Q. How does the electron-withdrawing bromine substituent influence the reactivity of this compound in cross-coupling reactions?

  • Mechanistic Insight :

  • Bromine’s inductive effect activates the thiophene ring for Suzuki-Miyaura coupling. Use Pd(PPh₃)₄ as a catalyst with K₂CO₃ in dioxane/water (3:1) at 80°C.
  • Regioselectivity: Coupling occurs preferentially at the bromine-bearing carbon. DFT calculations can predict charge distribution to guide derivatization.
    • Reference : Substitution and coupling reactions of 5-bromothiophene-3-carboxamide .

Q. What strategies resolve contradictions in reported synthetic yields or purification challenges for this compound?

  • Approaches :

  • Design of Experiments (DoE) : Systematically vary solvents (e.g., THF vs. DMF), temperatures, and bases to identify optimal conditions.
  • Analytical Cross-Check : Use LC-MS to detect impurities and adjust gradient elution during purification.
    • Case Study : Comparative analysis of yields (e.g., 75% vs. lower yields in similar syntheses) highlights solvent polarity as a critical factor .

Q. How can computational methods predict the regioselectivity of nucleophilic substitution reactions in this compound?

  • Methodology :

  • Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and identify electrophilic centers.
  • Validate predictions with kinetic studies (e.g., competition experiments between bromine and other leaving groups).
    • Application : Used to explain preferential substitution at the 5-position in analogous thiophene systems .

Q. What structural modifications of this compound enhance antimicrobial activity in derivative compounds?

  • Design Principles :

  • Introduce electron-deficient groups (e.g., nitro, cyano) at the 3-position to improve membrane penetration.
  • Replace the methyl group with bulkier substituents (e.g., isopropyl) to modulate steric effects.
    • Evidence : Antimicrobial evaluation of nitazoxanide-based thiophene carboxamides showing potency against Gram-positive bacteria .

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